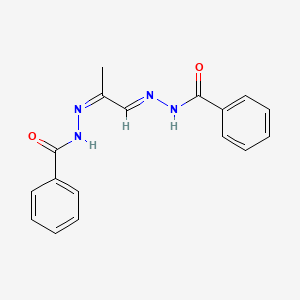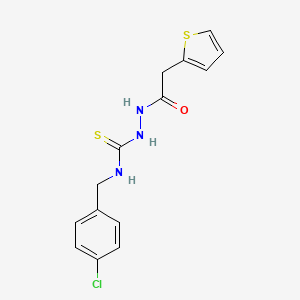![molecular formula C20H25N3O2 B5884841 N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide, commonly known as a compound named NEB, is a synthetic small molecule that has gained attention in the scientific community for its potential use in cancer research. NEB is a benzamide derivative that has been shown to have anti-tumor properties, making it a promising candidate for cancer treatment.
Mécanisme D'action
NEB has been shown to bind to the ATP-binding site of HSP90, which is necessary for its activity. By inhibiting the activity of HSP90, NEB disrupts the function of multiple signaling pathways that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
NEB has been shown to have minimal toxicity in normal cells, indicating that it may be a safe and effective treatment for cancer. In addition to its anti-tumor properties, NEB has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NEB is its specificity for HSP90, which makes it a promising candidate for cancer treatment. However, NEB's mechanism of action is not fully understood, and more research is needed to determine its efficacy in vivo. Additionally, NEB's low solubility in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for NEB research. One potential application is in combination therapy with other anti-cancer drugs, as NEB has been shown to enhance the efficacy of certain chemotherapy agents. Additionally, more research is needed to determine the optimal dosage and administration of NEB in order to maximize its therapeutic potential. Finally, further studies are needed to determine the safety and efficacy of NEB in vivo, which will be necessary for its eventual clinical use.
Méthodes De Synthèse
NEB can be synthesized through a series of reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzoyl chloride with 4-ethylpiperazine in the presence of a base, followed by the reaction with 4-aminophenylboronic acid in the presence of a palladium catalyst. The final product is purified through column chromatography to obtain pure NEB.
Applications De Recherche Scientifique
NEB has been shown to have anti-tumor properties in various cancer cell lines, including breast, lung, and prostate cancer. It has been proposed to work by inhibiting the activity of the protein HSP90, which is involved in the growth and survival of cancer cells. NEB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-22-12-14-23(15-13-22)18-8-6-17(7-9-18)21-20(24)16-4-10-19(25-2)11-5-16/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNOCDEKATPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)


![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5884785.png)

![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)

![4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884800.png)

![methyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884809.png)

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5884836.png)
![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)